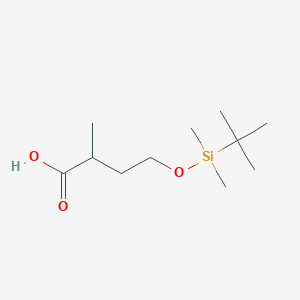![molecular formula C16H23NO2S B13685575 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H23NO2S and a molecular weight of 293.43 g/mol . The compound features a pyrrolidine ring substituted with a 4-(methylthio)phenyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 4-(Methylthio)phenyl Group: This step involves the substitution of the pyrrolidine ring with the 4-(methylthio)phenyl group. This can be achieved through nucleophilic substitution reactions.
Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group.
Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The pyrrolidine ring and the 4-(methylthio)phenyl group contribute to its binding affinity and specificity. The Boc protecting group can be removed to expose the free amine, which can then participate in further chemical reactions or interactions with biological molecules .
Comparación Con Compuestos Similares
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine can be compared with other pyrrolidine derivatives:
Pyrrolidine: The parent compound, pyrrolidine, lacks the 4-(methylthio)phenyl group and the Boc protecting group, making it less complex and less specific in its interactions.
Pyrrolizines: These compounds contain a fused pyrrolidine ring and have different biological activities and applications.
Pyrrolidine-2-one: This derivative has a carbonyl group at the 2-position, which alters its chemical reactivity and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive and suitable for different applications.
This compound stands out due to its unique combination of the pyrrolidine ring, the 4-(methylthio)phenyl group, and the Boc protecting group, which together confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C16H23NO2S |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-methylsulfanylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2S/c1-16(2,3)19-15(18)17-10-9-13(11-17)12-5-7-14(20-4)8-6-12/h5-8,13H,9-11H2,1-4H3 |
Clave InChI |
YALMMEFDNFBRGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride](/img/structure/B13685494.png)

![3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13685509.png)






![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)

![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)

